molecular formula C20H26N4O6S B136190 对硫氰酸苄基NOTA CAS No. 147597-66-8

对硫氰酸苄基NOTA

货号 B136190
CAS 编号: 147597-66-8
分子量: 450.5 g/mol
InChI 键: ABEIJMWLNYUWMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of p-SCN-Bn-NOTA-modified somatropins involves the acylation of lysine's ε-amino groups with the chelator S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA). The process leads to a complex product composition with varying substitution degrees, indicating multiple NOTA moieties per somatropin molecule and the presence of different position isomers. The study found that Lys-70 was the most reactive site under the synthesis conditions, which was supported by the lowest calculated pKa value for this residue .

Molecular Structure Analysis

The molecular structure of p-SCN-Bn-NOTA-modified somatropins was characterized using direct separation and identification techniques such as RP-MS and CE-MS, as well as peptide mapping after trypsin and chymotrypsin digestion. The analysis revealed the presence of multiple NOTA moieties and position isomers. The Lys-70 residue, which is the primary site for modification, is positioned outside the binding pockets of the growth hormone receptor, suggesting that the modification does not directly interfere with receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of p-SCN-Bn-NOTA-modified somatropins include the acylation of lysine residues. The study demonstrated that using higher amounts of p-SCN-Bn-NOTA during synthesis leads to higher order substitution degrees. The gallium chelation by NOTA-somatropin resulted in a 100% complexation, indicating a successful reaction and the potential for creating a target-specific radiopharmaceutical .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-SCN-Bn-NOTA-modified somatropins were not directly discussed in the provided papers. However, the analytical characterization suggests that the modification with p-SCN-Bn-NOTA leads to increased complexity in the product composition. The study's focus on the synthesis and analytical characterization implies that the modified somatropins have properties suitable for further investigation as radiopharmaceuticals for growth hormone-specific cancers .

科学研究应用

  1. 靶向前列腺癌中的促胃泌素释放肽受体 (GRPR):Craft 等人(2012 年)的一项研究探讨了对硫氰酸苄基NOTA 与缩胆素类似物偶联形成与 64Cu 复合物。该复合物显示出诊断和治疗 GRPR 表达恶性肿瘤(如前列腺癌)的潜力 (Craft 等人,2012)

  2. PET/CT 成像中的生长抑素受体 (SSTR):Nedrow 等人(2014 年)评估了对硫氰酸苄基NOTA 缀合物,用于 64Cu 和 68Ga 放射性标记,用于生长抑素受体的 PET/CT 成像。这项研究突出了偶联方法对 SSTR 靶向显像剂功效的影响 (Nedrow 等人,2014)

  3. 放射免疫偶联物的双功能螯合剂比较:Cooper 等人(2012 年)比较了不同的双功能螯合剂,包括对硫氰酸苄基NOTA,在标记 64Cu 时它们的效率和稳定性。该研究发现,基于 NOTA 的偶联物高度稳定且对分子成像有效 (Cooper 等人,2012)

  4. 连接肽的稳定性分析:Lang 等人(2014 年)研究了通过不同化学键连接到 NOTA 的谷氨酸连接肽的稳定性。这项研究为肽在潜在的诊断和治疗应用中的稳定性提供了见解 (Lang 等人,2014)

  5. 肿瘤血管生成的成像:Engle 等人(2012 年)开发了一种基于 66Ga 的 PET 示踪剂,使用对硫氰酸苄基NOTA 对 CD105 表达(肿瘤血管生成的标志物)进行成像。这项研究证明了对硫氰酸苄基NOTA 在癌症诊断中的潜力 (Engle 等人,2012)

安全和危害

p-SCN-Bn-NOTA should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

未来方向

The future directions of p-SCN-Bn-NOTA research involve its use in the development of new PET tracers for imaging and therapy. For instance, a new anti-HER2 PET tracer, 68Ga-NOTA-2Rs15d, was synthesized using p-SCN-Bn-NOTA and showed high-specific-contrast imaging of HER2-positive tumors with no observed toxicity .

属性

IUPAC Name

2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEIJMWLNYUWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-SCN-Bn-NOTA
Reactant of Route 2
Reactant of Route 2
p-SCN-Bn-NOTA
Reactant of Route 3
Reactant of Route 3
p-SCN-Bn-NOTA
Reactant of Route 4
Reactant of Route 4
p-SCN-Bn-NOTA
Reactant of Route 5
p-SCN-Bn-NOTA
Reactant of Route 6
p-SCN-Bn-NOTA

Citations

For This Compound
671
Citations
N Bracke, E Wynendaele, M D'Hondt… - … of Pharmaceutical and …, 2014 - Elsevier
… -1,4,7-triacetic acid (p-SCN-Bn-NOTA). Direct separation and … of higher amounts of p-SCN-Bn-NOTA during synthesis leads … The synthesis of NOTA-somatropin using p-SCN-Bn-NOTA …
Number of citations: 12 www.sciencedirect.com
AS Navarro, T Le Bihan, P Le Saec, NL Bris… - Bioconjugate …, 2019 - ACS Publications
… If p-SCN-Bn-TE1PA was successfully conjugated, leading to encouraging results (including 64 Cu PET-CT imaging), we proved that p-SCN-Bn-DOTA and p-SCN-Bn-NOTA were not …
Number of citations: 21 pubs.acs.org
JM Craft, RA De Silva, KA Lears, R Andrews… - Nuclear medicine and …, 2012 - Elsevier
… focus of this study was to determine if these tumor to normal tissue ratios could be improved even further by conjugating a chemically related, six-coordinate chelator, p-SCN-Bn-NOTA, …
Number of citations: 29 www.sciencedirect.com
L Lang, Y Ma, DO Kiesewetter, X Chen - Molecular pharmaceutics, 2014 - ACS Publications
… While only 1 equiv of p-SCN-Bn-NOTA was required to react with the peptides to convert most of starting materials to final products based on the analytical HPLC analysis, the coupling …
Number of citations: 18 pubs.acs.org
CL Ferreira, DTT Yapp, D Mandel, RK Gill… - Bioconjugate …, 2012 - ACS Publications
… The objective of the studies was to compare the in vivo properties of the Ga-radiolabeled RGD conjugates prepared from either p-SCN-Bn-PCTA or p-SCN-Bn-NOTA. Both systems …
Number of citations: 60 pubs.acs.org
T Le Bihan, AS Navarro, N Le Bris, P Le Saec… - Organic & …, 2018 - pubs.rsc.org
… The study was also performed with p-SCN-Bn-DOTA and p-SCN-Bn-NOTA to compare our BCA to two already renowned references, the analogous BCAs of DOTA and NOTA, …
Number of citations: 21 pubs.rsc.org
AH Asad, SV Smith, LM Morandeau, S Chan… - … of Radioanalytical and …, 2015 - osti.gov
… -SCN-Bn-DOTA, p-SCN-Bn-NOTA and diamsar gave variable … p-SCN-Bn-DOTA and p-SCN-Bn-NOTA titration methods are … -Bn-DOTA or p-SCNBn-NOTA because of the high selectivity …
Number of citations: 0 www.osti.gov
AH Asad, SV Smith, LM Morandeau, S Chan… - … of Radioanalytical and …, 2016 - Springer
… p-SCN-Bn-DOTA and p-SCN-Bn-NOTA titration methods are … p-SCN-Bn-NOTA achieved 100 % complexation at lower … -Bn-DOTA or p-SCN-Bn-NOTA because of the high selectivity of …
Number of citations: 6 link.springer.com
N Bracke, H Yao, E Wynendaele, F Verbeke… - Analytical …, 2017 - ACS Publications
… (ie, recombinant human growth hormone, rhGH) modified with the chelating agent S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA) allows …
Number of citations: 5 pubs.acs.org
A Amor-Coarasa, A Milera… - International …, 2013 - downloads.hindawi.com
… Surface decoration of CHSg microspheres with p-SCN-Bn-NOTA was performed to increase 68 Ga in … The addition of p-SCN-Bn-NOTA acts as a radioprotectant eliminating the released …
Number of citations: 10 downloads.hindawi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。